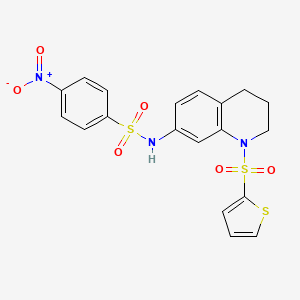

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S3/c23-22(24)16-7-9-17(10-8-16)30(25,26)20-15-6-5-14-3-1-11-21(18(14)13-15)31(27,28)19-4-2-12-29-19/h2,4-10,12-13,20H,1,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVREXCKVAGQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex sulfonamide derivative notable for its diverse biological activities. This compound contains a nitro group and a thiophene ring, which significantly contribute to its pharmacological potential. The compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications in fields such as oncology and neurology.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Core Structure : Benzene sulfonamide with a nitro substituent.

- Functional Groups :

- Nitro group (-NO2)

- Sulfonamide group (-SO2NH2)

- Tetrahydroquinoline moiety

- Thiophene sulfonyl linkage

This arrangement influences both the physical and chemical properties of the compound, impacting its solubility, stability, and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of the tetrahydroquinoline structure is associated with the inhibition of neuronal nitric oxide synthase (nNOS), which has implications in neurological disorders such as stroke and neurodegeneration .

Biological Activity Overview

Research has indicated that compounds similar to this sulfonamide exhibit significant biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- Neuroprotective Effects : The inhibition of nNOS has been linked to protective effects in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 0.5 | |

| Anticancer | MCF-7 | 4 | |

| Anticancer | HeLa | 4.5 | |

| nNOS Inhibition | Preclinical models | Not specified |

Case Study: Anticancer Activity

A study evaluated several benzenesulfonamide derivatives for their anticancer activity. Among them, a compound structurally related to this compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamides indicates that modifications to the sulfonamide or tetrahydroquinoline moieties can significantly impact potency and selectivity against specific biological targets. For example, the introduction of different substituents on the benzene ring has been shown to enhance anticancer activity.

Scientific Research Applications

Functional Groups

- Sulfonamide Group (-SO2NH2) : Known for antibacterial properties and other pharmacological effects.

- Nitro Group (-NO2) : Enhances biological activity and chemical reactivity.

- Tetrahydroquinoline Moiety : Associated with various biological activities including anticancer and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sulfonamides are effective against various bacterial strains. Compounds similar to 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown promising results as antimicrobial agents targeting multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

The incorporation of the tetrahydroquinoline moiety is often associated with anticancer activities. Initial studies suggest that this compound may interact with biological targets involved in cancer progression or inflammation pathways. Molecular docking simulations have indicated effective interactions with enzymes critical in these processes .

Enzyme Inhibition

Similar compounds have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively. The structure-activity relationship studies indicate that modifications to the sulfonamide or tetrahydroquinoline moieties can significantly impact potency against these targets .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Potential development of new antibiotics |

| Study 2 | Evaluated anticancer properties in cell lines (HCT-116, MCF-7) | Drug development for cancer therapies |

| Study 3 | Investigated enzyme inhibition with promising results against α-glucosidase | Therapeutics for Type 2 diabetes |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Differences

The compound’s closest structural analog, reported in , is 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Key differences include:

The analog’s isoxazole and pyrrolidinone substituents introduce distinct steric and electronic effects compared to the thiophene-sulfonyl and benzenesulfonamide groups in the target compound. These differences may alter molecular conformation, solubility, and intermolecular interactions.

Hydrogen Bonding and Crystal Packing

The analog exhibits hydrogen-bonded networks forming R4²(8) and R4⁴(20) motifs, critical for stabilizing its crystal lattice .

Pharmacological Implications

The analog’s nitro and heterocyclic groups are associated with anticancer activity, highlighting how substituent variation can steer therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves three key steps:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions (e.g., Friedländer or Skraup synthesis) under reflux conditions (acetic acid, 80–100°C) .

- Step 2 : Sulfonylation at the 1-position using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the thiophene sulfonyl group .

- Step 3 : Coupling the 4-nitrobenzenesulfonamide group via nucleophilic substitution, optimized in polar aprotic solvents (DMF or DMSO) at 60–80°C .

Yield optimization relies on controlling stoichiometry, solvent polarity, and catalyst selection. Purity is monitored via HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity and purity?

- Methodological Answer : A combination of techniques is required:

- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydroquinoline aromatic signals at δ 6.5–7.5 ppm; sulfonamide NH at δ 8.0–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₁₈N₄O₆S₂; theoretical MW 498.08) .

- FT-IR : Confirms sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and nitro groups (NO₂ stretch ~1520 cm⁻¹) .

- X-ray Crystallography (if crystals form): Resolves stereochemistry and hydrogen-bonding networks .

Q. What physicochemical properties are critical for initial biological screening?

- Methodological Answer : Key properties include:

- Solubility : Tested in DMSO (for in vitro assays) and aqueous buffers (PBS, pH 7.4) to determine working concentrations .

- LogP : Measured via reverse-phase HPLC to assess lipophilicity (predicted LogP ~2.5–3.5 due to nitro and sulfonamide groups) .

- Stability : Evaluated under physiological conditions (37°C, pH 7.4) over 24–72 hours using LC-MS to detect degradation products .

Q. How are preliminary biological activities assessed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or dihydropteroate synthase (IC₅₀ determination via fluorometric/colorimetric methods) .

- Cellular Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (EC₅₀ values) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : SAR strategies include:

- Substituent Variation :

| Position | Modification | Observed Effect |

|---|---|---|

| Nitro (C4) | Replace with CF₃ or CN | Increased enzyme inhibition |

| Thiophene sulfonyl | Replace with pyridine sulfonyl | Improved solubility but reduced potency |

- Scaffold Hybridization : Fuse tetrahydroquinoline with benzodiazepine or indole cores to explore polypharmacology .

- Computational Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 or EGFR .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Orthogonal Validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >30), blood-brain barrier penetration (low, due to sulfonamide), and hepatotoxicity (CYP450 inhibition risk) .

- Molecular Dynamics Simulations : Analyze binding stability to off-targets (e.g., hERG channel) to assess cardiotoxicity risks .

- QSAR Modeling : Train models on nitroaromatic sulfonamides to predict LD₅₀ and NOAEL values .

Q. What strategies improve the compound’s aqueous solubility without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide NH for hydrolytic activation .

- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance dissolution rates .

- PEGylation : Attach polyethylene glycol (PEG) chains to the tetrahydroquinoline nitrogen .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry (e.g., sulfonyl chloride:amine ratio 1.1:1) and use scavengers (e.g., polymer-bound DMAP) .

- Purification : Replace column chromatography with crystallization (ethanol/water mixtures) for cost-effective scale-up .

- Thermal Safety : Conduct DSC analysis to identify exothermic decomposition risks (>150°C) .

Q. How can derivatives be designed to overcome multidrug resistance (MDR) in cancer cells?

- Methodological Answer :

- P-gp Inhibition : Introduce tertiary amines (e.g., N-methylpiperazine) to block efflux pumps .

- ROS Generation : Incorporate quinone moieties to enhance oxidative stress in MDR cells .

- Combination Therapy : Screen with verapamil (P-gp inhibitor) to identify synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.